2-(3-Bromo-1H-pyrazol-1-yl)-N-isopropylacetamide

RNA Polymerase I Inhibition Anticancer Nucleolar Stress

2-(3-Bromo-1H-pyrazol-1-yl)-N-isopropylacetamide (CAS 1427024-18-7) is a heterocyclic building block featuring a 3-bromopyrazole core linked via a methylene bridge to an N-isopropylacetamide moiety. The compound is distinguished by its capacity to induce degradation of the RNA polymerase I RPA194 subunit in human cells, with a reported cellular IC₅₀ of 180 nM.

Molecular Formula C8H12BrN3O
Molecular Weight 246.10 g/mol
Cat. No. B11800504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromo-1H-pyrazol-1-yl)-N-isopropylacetamide
Molecular FormulaC8H12BrN3O
Molecular Weight246.10 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)CN1C=CC(=N1)Br
InChIInChI=1S/C8H12BrN3O/c1-6(2)10-8(13)5-12-4-3-7(9)11-12/h3-4,6H,5H2,1-2H3,(H,10,13)
InChIKeyCIADDQGTRZCLDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Bromo-1H-pyrazol-1-yl)-N-isopropylacetamide: Procurement-Ready Structural and Bioactivity Profile


2-(3-Bromo-1H-pyrazol-1-yl)-N-isopropylacetamide (CAS 1427024-18-7) is a heterocyclic building block featuring a 3-bromopyrazole core linked via a methylene bridge to an N-isopropylacetamide moiety . The compound is distinguished by its capacity to induce degradation of the RNA polymerase I RPA194 subunit in human cells, with a reported cellular IC₅₀ of 180 nM [1]. This functional readout positions the molecule within the broader class of pyrazole-derived acetamides being actively investigated as potential kinase inhibitors and anticancer agents [2].

2-(3-Bromo-1H-pyrazol-1-yl)-N-isopropylacetamide: Why In-Class Analogs Cannot Be Assumed Equivalent


Within the pyrazole-acetamide chemical space, seemingly minor structural permutations—such as variation of the N-alkyl substituent or the bromine substitution pattern—yield profoundly divergent target engagement profiles. For instance, the N-methyl analog (CAS 1427011-17-3) demonstrates nanomolar affinity for the β-adrenergic receptor (Kᵢ = 1.80 nM) [1], whereas the N,N-dimethyl variant (CAS 1427024-60-9) preferentially engages the dopamine D₃ receptor (Kᵢ = 9.90 nM) [2]. The 4-bromo isomer (CAS 1177354-50-5) lacks any reported cellular activity in public databases. These contrasting interaction patterns underscore that interchangeability among structurally related pyrazole acetamides cannot be assumed and that the specific 3-bromo-N-isopropyl substitution defines a distinct functional profile.

2-(3-Bromo-1H-pyrazol-1-yl)-N-isopropylacetamide: Quantitative Differentiation Evidence vs. Structural Analogs


Cellular RNA Polymerase I RPA194 Degradation Activity: Target Compound vs. N-Methyl and N,N-Dimethyl Analogs

The target compound 2-(3-bromo-1H-pyrazol-1-yl)-N-isopropylacetamide uniquely induces RNA polymerase I RPA194 subunit degradation in human U2OS cells, achieving an IC₅₀ of 180 nM after 3 hours of exposure [1]. In contrast, the N-methyl analog (CAS 1427011-17-3) exhibits no reported activity in this assay, instead demonstrating β-adrenergic receptor binding (Kᵢ = 1.80 nM) [2], while the N,N-dimethyl analog (CAS 1427024-60-9) shows dopamine D₃ receptor affinity (Kᵢ = 9.90 nM) but no RPA194 degradation activity [3]. This indicates that the N-isopropyl substitution is critical for conferring RNA polymerase I-directed cellular activity.

RNA Polymerase I Inhibition Anticancer Nucleolar Stress

Molecular Property Differentiation: Lipophilicity and Hydrogen Bonding Capacity vs. N-Methyl and 4-Bromo Isomers

The target compound possesses a calculated molecular weight of 246.10 g/mol and a molecular formula of C₈H₁₂BrN₃O, with the N-isopropyl substituent conferring increased lipophilicity relative to simpler N-alkyl analogs . Compared to the N-methyl analog (MW = 218.05 g/mol; C₆H₈BrN₃O) and the 4-bromo isomer (MW = 204.02 g/mol; C₅H₆BrN₃O) , the target compound features an additional amide hydrogen bond donor and greater steric bulk, properties known to influence membrane permeability and metabolic stability. While direct experimental logP/logD comparisons are not available, these structural differences are predictive of distinct ADME behavior.

Medicinal Chemistry Physicochemical Properties Drug-likeness

Histone Deacetylase (HDAC) Inhibitory Activity: Cross-Study Contextualization vs. Reference HDAC Inhibitor

The target compound exhibits weak inhibitory activity against HDAC1, HDAC2, and HDAC3 in complex with the NCOR2 co-repressor, with an IC₅₀ of 10,300 nM (10.3 µM) against HDAC1 [1]. This activity is substantially weaker than that of reference HDAC inhibitor SAHA (vorinostat), which typically exhibits IC₅₀ values in the low nanomolar range. The N-methyl analog demonstrates no reported HDAC activity [2], while the N,N-dimethyl analog also lacks HDAC annotation. This weak HDAC engagement suggests that the compound may serve as a useful negative control or scaffold for optimization rather than as a potent tool compound for HDAC biology.

Epigenetics HDAC Inhibition Cancer Therapeutics

Synthetic Accessibility and Functional Handle Utility: 3-Bromo Position as a Versatile Cross-Coupling Site

The 3-bromo substituent on the pyrazole ring serves as a robust synthetic handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling facile diversification to generate compound libraries [1]. This contrasts with the 4-bromo isomer, which, while also amenable to cross-coupling, places the functionalization site at a position that may alter binding orientation due to differing vector geometry relative to the acetamide side chain. The N-isopropyl group additionally provides steric bulk that can influence regioselectivity in subsequent transformations. The compound is commercially available with a purity specification of ≥98% (HPLC) , reducing the need for in-house purification prior to use in medicinal chemistry workflows.

Organic Synthesis Cross-Coupling Building Block

2-(3-Bromo-1H-pyrazol-1-yl)-N-isopropylacetamide: Evidence-Backed Research Application Scenarios


RNA Polymerase I Transcription Inhibition Studies in Cancer Cell Lines

Based on the cellular IC₅₀ of 180 nM for induction of RPA194 degradation in human U2OS osteosarcoma cells [1], this compound is most appropriately deployed in experiments investigating nucleolar stress responses, p53 activation, and selective inhibition of RNA polymerase I transcription. Researchers studying ribosome biogenesis defects or developing novel anticancer strategies targeting Pol I can use this compound as a validated chemical probe with a defined cellular potency endpoint.

Structure-Activity Relationship (SAR) Campaigns Targeting Pyrazole-Derived Kinase Inhibitors

Given the compound's unique functional profile (RPA194 degradation) compared to structurally similar N-methyl and N,N-dimethyl analogs that lack this activity [1][2], this compound serves as a key comparator in SAR studies aimed at elucidating the molecular determinants of RNA polymerase I-directed pharmacology. Its 3-bromo handle further enables facile derivatization to explore the chemical space around the N-isopropylacetamide pharmacophore [3].

Epigenetic Tool Compound Validation and HDAC Assay Development

With a measured IC₅₀ of 10.3 µM against HDAC1 in biochemical assays [4], this compound is well-suited as a weak-activity reference compound or negative control for HDAC inhibitor screening campaigns. Researchers developing novel HDAC assays or validating assay sensitivity can use this compound to establish dynamic range and confirm that observed inhibitory signals are not due to non-specific assay interference.

Diversification via Pd-Catalyzed Cross-Coupling for Parallel Library Synthesis

The 3-bromo substituent enables robust palladium-catalyzed cross-coupling reactions, making this compound an ideal starting material for generating focused libraries of pyrazole-acetamide analogs [3]. Medicinal chemistry groups seeking to rapidly explore substitution patterns at the pyrazole 3-position while maintaining the N-isopropylacetamide side chain will find this building block strategically valuable.

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